1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O2S and its molecular weight is 411.92. The purity is usually 95%.
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Scientific Research Applications
Radiochemical Synthesis for Sigma Receptor Ligands
A study by Kiesewetter and Costa (1993) highlights the radiochemical synthesis of a high-affinity, selective sigma receptor ligand, illustrating the compound's significance in developing tracers for neurological receptors. This process involves fluoride displacement on a bismethanesulfonate salt, yielding a product with high radiochemical and chemical purity, underscoring its potential in neuropharmacological research (Kiesewetter & Costa, 1993).
Antibacterial Applications
Goueffon et al. (1981) discuss the synthesis and evaluation of a broad antibacterial agent, demonstrating the compound's utility in combating experimental infections. This research suggests potential for systemic infection treatments, highlighting its pharmacological relevance (Goueffon, Montay, Roquet, & Pesson, 1981).
Antifungal Development
The synthesis of methanesulfonates for treating systemic fungal infections is detailed by PestiJaan et al. (1998). This work showcases the compound's role in developing antifungal agents, with emphasis on practical production processes for pharmaceutical applications (PestiJaan et al., 1998).
Structural Analysis and Chelation Chemistry
Van Westrenen and Sherry (1992) describe the sulfomethylation of various macrocycles for chelation therapy, presenting a novel route to introducing mixed-side-chain macrocyclic chelates. This method provides insights into modifying molecular structures for targeted therapeutic uses (van Westrenen & Sherry, 1992).
Improved Synthesis of Dopamine Uptake System Tracers
Haka et al. (1989) explore the aromatic nucleophilic substitution for synthesizing potential radio-tracers for the dopamine uptake system, highlighting the compound's application in diagnosing and studying neurological disorders (Haka, Kilbourn, Watkins, & Toorongian, 1989).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c20-19-4-2-1-3-16(19)15-27(25,26)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8,22H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECSXLGBGCCWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.